REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6](=[O:7])[C:5]([OH:8])=[C:4]([CH3:9])[O:3]1.C(N(CC)CC)C.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[C:18](=[O:19])([O:7][C:6]1[C:5](=[O:8])[CH:4]([CH3:9])[O:3][C:2]=1[CH3:1])[O:20][CH2:21][CH3:22]
|
Name
|
2980(M)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1770(S)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1715(S)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1640(S)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1250(S)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
665 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
127.7 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the cooled solution is added over a period of 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
to remove the triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
The salt is washed with methylene chloride (200 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed twice with 100 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the crude product distilled (<0.1 torr) through a Goodloe column
|
Name
|
ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate
|
Type
|
product
|
Smiles
|
C(OCC)(OC=1C(C(OC1C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |